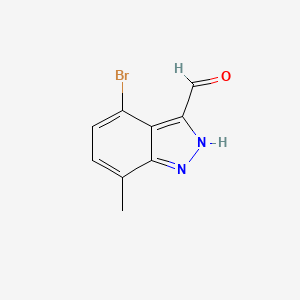

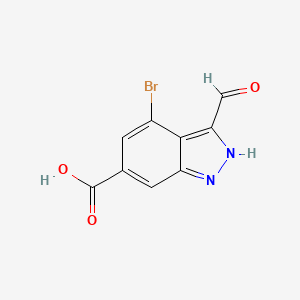

4-Bromo-7-methyl-1H-indazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

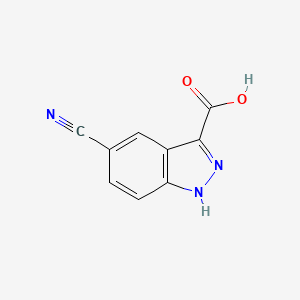

Übersicht

Beschreibung

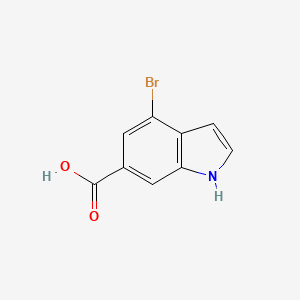

The compound "4-Bromo-7-methyl-1H-indazole-3-carbaldehyde" is a derivative of the indazole class, which is a heterocyclic compound characterized by a fusion of benzene and pyrazole rings. Indazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One such method involves the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands, as described in the facile palladium-catalysed synthesis of 1-aryl-1H-indazoles . This method provides good yields and can be considered a relevant approach for synthesizing the 4-bromo-7-methyl-1H-indazole-3-carbaldehyde compound.

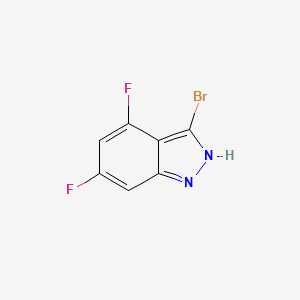

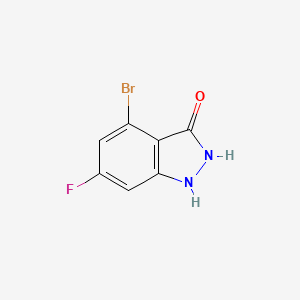

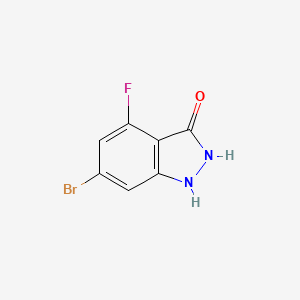

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using techniques such as X-ray diffraction analysis. For instance, a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been studied using this method, providing insights into the arrangement of atoms within the molecule . Although not directly related to the compound , this study demonstrates the utility of X-ray diffraction in analyzing the structure of brominated heterocyclic aldehydes.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, 4-Bromo-1,6-methano10annulene-3-carbaldehyde reacts with dinucleophiles to yield heteroanellated compounds containing different heterocyclic rings . This indicates that the bromo and aldehyde functional groups in such compounds are reactive sites that can participate in further chemical transformations, which could be applicable to the synthesis of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic aldehydes can be influenced by their molecular structure. Photophysical studies, such as those conducted on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, reveal how properties like emission spectrum, extinction coefficients, and quantum yield can vary in different solvents . These properties are essential for understanding the behavior of these compounds under various conditions and could be relevant for the characterization of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Indazole derivatives are synthesized through various chemical reactions, demonstrating the versatility and potential for modification of these compounds. For instance, a method for synthesizing 1H-indazole-3-carbaldehyde shows advantages such as low cost, simplicity, and suitability for industrial production, which could be relevant for the synthesis of related compounds like 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde (Gong Ping, 2012).

Fluorescence Probes

Indazole derivatives serve as fluorescence probes for detecting biological molecules. For example, a study on a new fluorescence probe with intramolecular charge transfer and aggregation-induced emission characteristics demonstrated high selectivity and sensitivity towards homocysteine, indicating the potential for 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde derivatives in biochemical sensing (Yicheng Chu et al., 2019).

Antimicrobial Agents

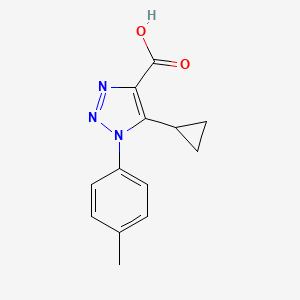

The antimicrobial properties of indazole derivatives have been explored, with some compounds showing broad-spectrum antimicrobial activities. A study on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents suggests the relevance of structural modifications in enhancing biological activities, which could extend to the research and development of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde for antimicrobial applications (Manjunatha Bhat et al., 2016).

Molecular Interaction Studies

The study of molecular interactions and crystal structures of indazole derivatives provides insights into their chemical behavior and potential applications. For instance, the structural, spectroscopic, and computational analysis of 1H-indazole-3-carbaldehyde interactions in crystal structures offers valuable information on the intermolecular interactions that could influence the properties and applications of related compounds (B. Morzyk-Ociepa et al., 2021).

Wirkmechanismus

Target of Action

Indazole derivatives, a family to which this compound belongs, are known to be precursors for the synthesis of biologically active molecules . They play a significant role in cell biology and have been used in the treatment of various disorders .

Mode of Action

Indazole derivatives are known to interact with their targets to produce biologically active structures . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indazole derivatives are known to be involved in various biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Result of Action

Given that indazole derivatives are used in the treatment of various disorders, it can be inferred that they have significant molecular and cellular effects .

Zukünftige Richtungen

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the development of novel indazole derivatives and the exploration of their biological activities is a promising area for future research .

Eigenschaften

IUPAC Name |

4-bromo-7-methyl-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUURLZOFXNRLOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=C(NN=C12)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methyl-1H-indazole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)